6α-Hydroxy Paclitaxel-d5

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

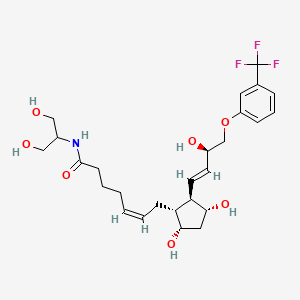

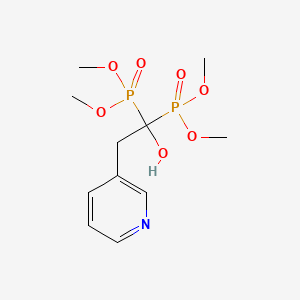

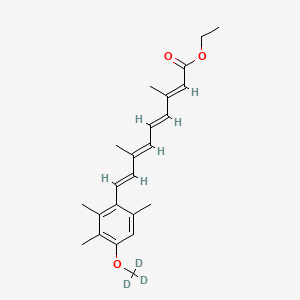

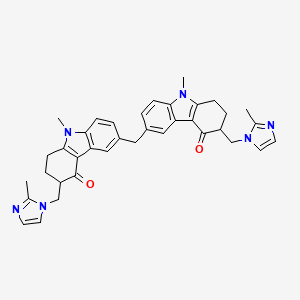

6α-Hydroxy Paclitaxel-d5 is the deuterium labeled 6α-Hydroxy paclitaxel. It is a primary metabolite of Paclitaxel and retains a time-dependent effect on organic anion–transporting polypeptides 1B1/SLCO1B1 (OATP1B1) with similar inhibition potency to Paclitaxel .

Synthesis Analysis

A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma has been developed . This method is applicable to all paclitaxel dosages used in clinical routine and is based on quick protein precipitation .Molecular Structure Analysis

The molecular structure of 6α-Hydroxy Paclitaxel-d5 can be found in various databases such as PubChem . The molecular formula is C47H51NO15 .Chemical Reactions Analysis

A column-switching liquid chromatography/electrospray ionization tandem mass spectrometry method has been developed to determine paclitaxel and its metabolites, 6α-hydroxypaclitaxel and p-3′-hydroxypaclitaxel, in human plasma .Physical And Chemical Properties Analysis

The physical and chemical properties of 6α-Hydroxy Paclitaxel-d5 can be found in various databases. For instance, it is a crystalline solid with a formula weight of 869.9. It is soluble in DMSO and Methanol .Aplicaciones Científicas De Investigación

Clinical Pharmacokinetics and Therapeutic Drug Monitoring : 6α-Hydroxy-paclitaxel, a main metabolite of paclitaxel, plays a significant role in clinical pharmacokinetics. A study developed a method for determining paclitaxel and 6α-hydroxy-paclitaxel in human plasma, crucial for therapeutic drug monitoring in cancer patients (Posocco et al., 2018).

Metabolism and Interaction with Antioxidants : Research on the metabolism of paclitaxel in liver microsomes showed that 6α-hydroxypaclitaxel is the main metabolite formed by CYP2C8 in humans. The study also explored how phenolic antioxidants can influence this metabolism, potentially impacting the drug's efficacy (Vaclavikova et al., 2003).

Combination Therapy and Drug Interaction Studies : In a study investigating the interaction between paclitaxel and traditional Japanese Kampo medicine, it was found that certain components can affect the metabolism of paclitaxel, including 6α-hydroxypaclitaxel, thus impacting the efficacy of combination therapies (Nakayama et al., 2021).

Enzymatic Studies and High-Performance Liquid Chromatography Analysis : A method was developed to analyze the 6α-hydroxylation of paclitaxel catalyzed by CYP2C8 using high-performance liquid chromatography, providing valuable insights for enzymatic studies and drug metabolism (Crespi et al., 2006).

Genetic Polymorphisms and Drug Metabolism : Another study highlighted the influence of genetic polymorphisms on the metabolism of paclitaxel and its metabolites, including 6α-hydroxypaclitaxel, offering insights into individual variability in drug response (Fransson et al., 2011).

Role in Drug Resistance : Research has indicated that the metabolism of paclitaxel, including the formation of 6α-hydroxypaclitaxel, can be influenced by various factors, potentially contributing to drug resistance in cancer treatments (Bun et al., 2003).

In Vitro and In Vivo Antitumor Activity : The antitumor activity of paclitaxel formulations, including its metabolites like 6α-hydroxypaclitaxel, has been studied extensively, offering insights into therapeutic mechanisms and potential enhancements in cancer treatment (Wang et al., 2006).

Safety And Hazards

Direcciones Futuras

The development of a new, sensitive, and specific HPLC–MS/MS method for the quantification of paclitaxel and its main metabolite, 6α-hydroxy-paclitaxel, in patients’ plasma, is a significant advancement . This method could be applied to all paclitaxel dosages used in clinical routine, potentially improving the overall benefit-risk ratio of paclitaxel treatment .

Propiedades

Número CAS |

1315376-90-9 |

|---|---|

Nombre del producto |

6α-Hydroxy Paclitaxel-d5 |

Fórmula molecular |

C47H51NO15 |

Peso molecular |

874.948 |

InChI |

InChI=1S/C47H51NO15/c1-24-30(61-43(57)33(51)32(27-16-10-7-11-17-27)48-41(55)28-18-12-8-13-19-28)22-47(58)40(62-42(56)29-20-14-9-15-21-29)36-45(6,38(54)35(60-25(2)49)31(24)44(47,4)5)37(53)34(52)39-46(36,23-59-39)63-26(3)50/h7-21,30,32-37,39-40,51-53,58H,22-23H2,1-6H3,(H,48,55)/t30-,32-,33+,34-,35+,36-,37-,39+,40-,45-,46+,47+/m0/s1/i8D,12D,13D,18D,19D |

Clave InChI |

NDCWHEDPSFRTDA-NZSUPHSRSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |

Sinónimos |

6α-Hydroxy Taxol-d5; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.